4-Methyl-4-heptanol

Descripción general

Descripción

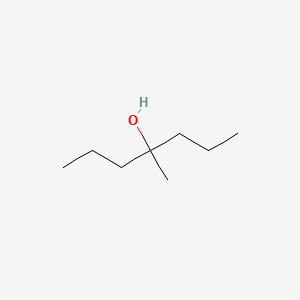

4-Methyl-4-heptanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol, specifically a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyl-4-heptanol can be synthesized through various methods. One common method involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a ketone (such as 4-methyl-4-heptanone) to produce the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This compound can be reduced to alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Oxidation: 4-Methyl-4-heptanone or 4-methylheptanoic acid.

Reduction: 4-Methylheptane.

Substitution: 4-Methyl-4-chloroheptane.

Aplicaciones Científicas De Investigación

Scientific Research Applications

4-Methyl-4-heptanol serves as a versatile compound in various scientific disciplines:

- Chemistry: It functions as a solvent and intermediate in organic synthesis.

- Biology: It is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

- Medicine: It is investigated for potential use in pharmaceutical formulations.

- Industry: It is employed in the production of fragrances, flavors, and plasticizers.

This compound's biological activity is of interest, particularly as an insect pheromone.

Insect Pheromones: Stereoisomers of 4-methyl-3-heptanol have been identified as significant components of aggregation pheromones for bark beetles such as Scolytus amygdali. The (3S,4S)-isomer effectively attracts beetles when combined with other pheromone components. Additionally, (3R,4S)-4-methyl-3-heptanol has been identified as a trail pheromone in certain ant species, indicating its role in social communication among insects.

Case Studies

- A study demonstrated that the (3S,4S)-isomer of 4-methyl-3-heptanol was significantly more attractive to Scolytus amygdali, while other isomers exhibited inhibitory effects on beetle attraction.

- Research on ant species such as Atta texana indicated that the S-(+)-enantiomer of 4-methyl-3-heptanone was substantially more active than its counterpart, underscoring the importance of chirality in biological activity.

- Exposure to 4-methyl-3-heptanol caused ants to rapidly leave their nest pile, though to a lesser extent than exposure to 4-methyl-3-heptanone. While both concentrations initially attracted ants, the attraction persisted longer than with 4-methyl-3-heptanone .

- 4-methyl-3-heptanol was significantly more attractive to ants than 4-methyl-3-heptanone at both tested doses .

Mecanismo De Acción

The mechanism of action of 4-Methyl-4-heptanol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with polar molecules, while the hydrophobic alkyl chain interacts with nonpolar regions of biomolecules. These interactions can influence enzyme activity, membrane fluidity, and signal transduction pathways .

Comparación Con Compuestos Similares

4-Methyl-2-pentanol: Another tertiary alcohol with a shorter carbon chain.

4-Methyl-3-heptanol: A structural isomer with the hydroxyl group on a different carbon atom.

4-Methyl-4-octanol: A homologous compound with an additional carbon in the chain.

Uniqueness: 4-Methyl-4-heptanol is unique due to its specific structure, which provides distinct physical and chemical properties. Its tertiary alcohol nature makes it less prone to oxidation compared to primary and secondary alcohols, and its branched structure influences its boiling point and solubility characteristics .

Actividad Biológica

4-Methyl-4-heptanol, a branched-chain alcohol, has garnered attention in the field of chemical ecology due to its potential biological activities, particularly as an insect pheromone. This compound is structurally related to various stereoisomers, including 4-methyl-3-heptanol, which have been extensively studied for their roles in insect behavior. This article reviews the biological activity of this compound, focusing on its synthesis, stereochemistry, and ecological significance.

Chemical Structure and Synthesis

This compound (C₈H₁₈O) is characterized by a hydroxyl group (-OH) attached to a carbon that is also bonded to a methyl group and a heptane chain. Its synthesis involves several methods, including enzymatic processes and traditional organic synthesis techniques.

Synthesis Methods

- Enzymatic Synthesis : A one-pot multi-enzymatic synthesis has been developed that utilizes enzymes such as alcohol dehydrogenases and ene-reductases to create specific stereoisomers with high yields and selectivity .

- Chemical Synthesis : Traditional methods involve the reduction of ketones or aldehydes to yield the desired alcohols. Specific stereoisomers can be isolated through fractional crystallization or chiral chromatography techniques .

Biological Activity

The biological activity of this compound and its derivatives primarily revolves around their roles as pheromones in various insect species.

Insect Pheromones

- Aggregation Pheromones : The stereoisomers of 4-methyl-3-heptanol have been identified as significant components of aggregation pheromones for bark beetles like Scolytus amygdali. In field tests, the (3S,4S)-isomer attracted beetles effectively when combined with other pheromone components .

- Trail Pheromones : Similarly, (3R,4S)-4-methyl-3-heptanol has been identified as a trail pheromone in certain ant species, indicating its role in social communication among insects .

Case Studies

- A study comparing the biological activities of different stereoisomers of 4-methyl-3-heptanol demonstrated that the (3S,4S)-isomer was significantly more attractive to Scolytus amygdali, while other isomers exhibited inhibitory effects on beetle attraction .

- Research on ant species such as Atta texana indicated that the S-(+)-enantiomer of 4-methyl-3-heptanone was substantially more active than its counterpart, underscoring the importance of chirality in biological activity .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

4-methylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-6-8(3,9)7-5-2/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXKGRKRIRMQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208525 | |

| Record name | 4-Methyl-4-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-01-6 | |

| Record name | 4-Methyl-4-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-heptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-4-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Heptanol, 4-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-4-heptanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4L629D4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it difficult to study the supramolecular behavior of 4-methyl-4-heptanol using dielectric spectroscopy alone?

A1: this compound exhibits very weak dielectric signals associated with its structural and supramolecular relaxation processes, particularly when subjected to small electrical fields []. This makes it challenging to differentiate and analyze these processes solely through dielectric measurements.

Q2: How can we overcome the limitations of dielectric spectroscopy in studying the supramolecular dynamics of this compound?

A2: The research demonstrates that employing mechanical experiments, both in the linear and nonlinear regimes, provides a more effective approach []. Linear response measurements, coupled with medium-angle oscillatory shear experiments, reveal distinct viscoelastic modes that are characteristic of supramolecular interactions. These modes are discernible even when their dielectric signatures are faint, highlighting the sensitivity of mechanical methods in probing such dynamics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.